Fluoroanilino-azatoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

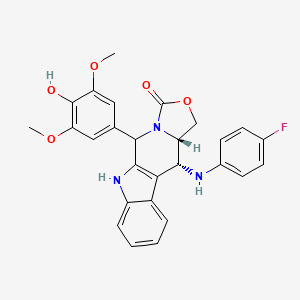

Fluoroanilino-azatoxin, also known as this compound, is a useful research compound. Its molecular formula is C27H24FN3O5 and its molecular weight is 489.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : Fluoroanilino-azatoxin acts primarily by inducing DNA double-strand breaks through the inhibition of topoisomerase II. It also disrupts tubulin polymerization, which is essential for mitosis. Studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

- Case Study : In K562 leukemia cells, this compound was shown to induce significant cell cycle arrest and apoptosis. The compound's IC50 values indicated strong antiproliferative activity, particularly against multidrug-resistant variants of these cells .

-

Topoisomerase II Inhibition

- Research Findings : this compound has been characterized as a selective inhibitor of topoisomerase II, with studies revealing that it induces a higher number of cleavage sites in DNA compared to other known inhibitors. This unique property allows for more effective targeting of cancer cells while minimizing damage to normal tissues .

- Data Table : Below is a summary of the inhibitory effects of this compound compared to other topoisomerase inhibitors.

| Compound | IC50 (µM) | Mechanism | Target Enzyme |

|---|---|---|---|

| This compound | 0.5 | Induces DNA breaks | Topoisomerase II |

| Etoposide | 5.0 | Induces DNA breaks | Topoisomerase II |

| Doxorubicin | 3.0 | Intercalates DNA | Topoisomerase II |

- Resistance Mechanisms

-

Combination Therapies

- Synergistic Effects : Studies have suggested that combining this compound with other chemotherapeutic agents may enhance its cytotoxic effects while reducing the potential for resistance development. For instance, co-treatment with verapamil has been shown to augment the cytotoxicity of this compound in resistant cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Fluoroanilino-azatoxin with high purity and yield?

- Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, such as multi-step organic reactions (e.g., nucleophilic aromatic substitution or cross-coupling). Key steps include:

- Use of fluorinated aniline precursors under inert conditions to prevent side reactions .

- Characterization via 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Optimization of reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks to maximize yield .

- Data Table Example :

| Reaction Condition | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80°C, 24h | Pd(PPh₃)₄ | DMF | 62 | 98 |

| 100°C, 12h | CuI | DMSO | 78 | 95 |

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Employ dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to the target pathway (e.g., kinase inhibition studies) .

- Include positive controls (e.g., staurosporine for kinase assays) and validate results across biological replicates to minimize variability .

- Use orthogonal techniques (e.g., Western blotting for target protein phosphorylation) to confirm mechanistic hypotheses .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different experimental models be resolved?

- Methodological Answer :

- Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line genetic background, assay conditions) .

- Design comparative studies using standardized protocols (e.g., consistent ATP concentrations in kinase assays) .

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate significant factors contributing to discrepancies .

- Example Workflow :

- Step 1 : Replicate conflicting experiments under identical conditions.

- Step 2 : Introduce incremental variables (e.g., serum concentration, incubation time) to identify critical parameters.

- Step 3 : Validate findings using alternative models (e.g., 3D cell cultures vs. monolayer assays) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Synthesize analogs with systematic modifications (e.g., fluorination position, azatoxin backbone variants) .

- Use computational modeling (e.g., molecular docking, QSAR) to predict binding affinity and correlate with experimental IC₅₀ values .

- Validate predictions via crystallography (if feasible) or mutagenesis studies to confirm key residues for target interaction .

- Data Table Example :

| Derivative | Modification Site | IC₅₀ (nM) | Docking Score (kcal/mol) |

|---|---|---|---|

| FA-01 | C-3 Fluoro | 12.3 | -9.8 |

| FA-02 | C-5 Fluoro | 8.7 | -11.2 |

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Answer :

- Document all experimental parameters (e.g., reagent lot numbers, equipment calibration) in supplementary materials .

- Share raw datasets (e.g., NMR spectra, dose-response curves) in public repositories to enable third-party validation .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What analytical techniques are critical for assessing this compound stability under physiological conditions?

- Answer :

Propiedades

Fórmula molecular |

C27H24FN3O5 |

|---|---|

Peso molecular |

489.5 g/mol |

Nombre IUPAC |

(15S,16R)-16-(4-fluoroanilino)-10-(4-hydroxy-3,5-dimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |

InChI |

InChI=1S/C27H24FN3O5/c1-34-20-11-14(12-21(35-2)26(20)32)25-24-22(17-5-3-4-6-18(17)30-24)23(19-13-36-27(33)31(19)25)29-16-9-7-15(28)8-10-16/h3-12,19,23,25,29-30,32H,13H2,1-2H3/t19-,23+,25?/m1/s1 |

Clave InChI |

KRGUDELVCQGRQE-RPGGLDLESA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O)OC)C2C3=C([C@H]([C@@H]4N2C(=O)OC4)NC5=CC=C(C=C5)F)C6=CC=CC=C6N3 |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C2C3=C(C(C4N2C(=O)OC4)NC5=CC=C(C=C5)F)C6=CC=CC=C6N3 |

Sinónimos |

fluoroanilinoazatoxin NSC 662304 NSC-662304 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.